molecular formula C18H23Cl2N3 B2799617 [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride CAS No. 1052409-69-4

[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride

Cat. No.: B2799617
CAS No.: 1052409-69-4
M. Wt: 352.3
InChI Key: PWUYRHCMWFUPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride (CAS: 1052409-69-4) is a synthetic organic compound featuring a hybrid structure of indole and pyridine moieties. Its molecular formula is C₁₉H₂₂N₃·2HCl, with a molecular weight of approximately 364.9 g/mol. The compound consists of a 2,5-dimethylindole ring linked via an ethylamine chain to a pyridin-4-ylmethyl group, with two hydrochloride counterions enhancing its solubility and stability. It is primarily utilized as a biochemical or pharmaceutical intermediate, as evidenced by its commercial availability through suppliers like ECHEMI, which emphasize its role in research and industrial applications .

Properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3.2ClH/c1-13-3-4-18-17(11-13)16(14(2)21-18)7-10-20-12-15-5-8-19-9-6-15;;/h3-6,8-9,11,20-21H,7,10,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUYRHCMWFUPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=NC=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, undergoes a reaction with an appropriate alkylating agent to form the 2-(2,5-dimethyl-1H-indol-3-yl)ethyl intermediate.

    Formation of the Pyridine Derivative: Pyridine-4-carboxaldehyde is reacted with an amine to form the pyridin-4-ylmethylamine intermediate.

    Coupling Reaction: The two intermediates are then coupled under suitable conditions, such as in the presence of a base and a coupling agent, to form the desired product.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the indole moiety.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Substituted derivatives at the nitrogen atoms.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions, particularly those involving indole and pyridine derivatives.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

    Agriculture: It may find applications in the development of agrochemicals such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior. Additionally, it may inhibit certain enzymes involved in inflammatory or cancer pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, physicochemical, and functional properties of 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride with structurally or functionally related dihydrochloride salts:

Table 1: Comparative Analysis of Dihydrochloride Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Safety Information References
2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride 1052409-69-4 C₁₉H₂₂N₃·2HCl ~364.9 Indole (2,5-dimethyl), pyridine, ethylamine linker Biochemical/pharmaceutical intermediates Supplier-dependent; standard precautions
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 1193388-05-4 C₉H₁₃N₃·2HCl 236.14 Pyridine, pyrrolidine substituent Research chemical No GHS classification; standard measures
Cimetidine Amide Dihydrochloride 52568-80-6 Not specified Not specified Imidazole, sulphanyl, guanidine groups Pharmaceutical reference standard Data unavailable
1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]guanidine Dihydrochloride 59660-24-1 Not specified Not specified Methylimidazole, sulphanyl, guanidine Pharmaceutical impurity Data unavailable
9H-Purine, 2-(4-cinnamyl-1-piperazinyl)-, dihydrochloride 37425-10-8 Not specified Not specified Purine core, cinnamyl-piperazine Antiviral/anticancer research candidate Requires dangerous chemicals license
2-Fluorobenzylhydrazine dihydrochloride 1349715-77-0 Not specified Not specified Fluorobenzyl, hydrazine Chemical intermediate Requires dangerous chemicals license

Key Findings

Structural Diversity: The target compound’s indole-pyridine hybrid structure distinguishes it from pyrrolidine-pyridine (CAS 1193388-05-4) or purine-based (CAS 37425-10-8) analogs. In contrast, cimetidine-related dihydrochlorides (CAS 52568-80-6, 59660-24-1) feature imidazole and guanidine groups, which are critical for binding to histamine H₂ receptors or serving as impurities in drug formulations .

Functional Applications :

  • The target compound’s role as a pharmaceutical intermediate contrasts with 9H-purine derivatives (CAS 37425-10-8), which are explored for antiviral/anticancer activity due to their nucleoside-like structures .
  • 2-Fluorobenzylhydrazine dihydrochloride (CAS 1349715-77-0) exemplifies fluorinated intermediates, where the fluorine atom improves metabolic stability in drug development .

Safety and Handling :

  • While the target compound’s safety data are supplier-dependent, 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4) lacks GHS classification, suggesting lower immediate hazards compared to licensed compounds like the 9H-purine derivative .

Regulatory and Commercial Aspects :

  • Suppliers such as ECHEMI and Kishida Chemical highlight the importance of certifications (e.g., ISO 9001:2015) for ensuring quality, particularly for intermediates like the target compound .

Biological Activity

The compound 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride, also known by its CAS number 1052409-69-4, is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety is known for its role in modulating neurotransmitter systems, while the pyridine component may influence receptor binding affinities.

Key Mechanisms:

  • Inhibition of Protein Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : Research has shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition at low concentrations (e.g., MIC < 20 µM) .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines, showing IC50 values that suggest significant antiproliferative activity.

Efficacy Against Cancer Cells

A series of experiments were conducted to assess the antiproliferative effects of the compound on different cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism
HepG2>40Low cytotoxicity
A5490.71Induces apoptosis
MCF-70.46Inhibition of proliferation
K5620.04Significant growth inhibition

These findings indicate that 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride exhibits selective cytotoxicity towards certain cancer cells while maintaining lower toxicity against normal cells.

Antimicrobial Activity

In a study focused on tuberculosis treatment, the compound showed significant activity with an MIC value of 2.7 µM against Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Tuberculosis Inhibition Study : A recent study screened a library of compounds for their ability to inhibit Mycobacterium tuberculosis growth. The compound was among those identified as having potent activity with an MIC < 20 µM, suggesting its potential as a lead compound for further development .
  • Cytotoxicity Evaluation : In a cytotoxicity assay against HepG2 liver cancer cells, the compound demonstrated an IC20 value greater than 40 µM, indicating low toxicity at higher concentrations but effective inhibition at lower doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.